MYF-01-37

Description

Properties

IUPAC Name |

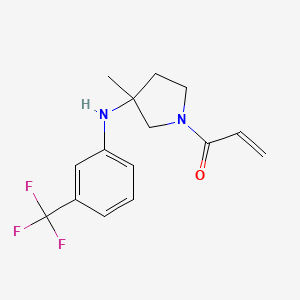

1-[3-methyl-3-[3-(trifluoromethyl)anilino]pyrrolidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N2O/c1-3-13(21)20-8-7-14(2,10-20)19-12-6-4-5-11(9-12)15(16,17)18/h3-6,9,19H,1,7-8,10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBDEVWWJBIUOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)C=C)NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MYF-01-37

A Covalent Inhibitor of the YAP-TEAD Transcriptional Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MYF-01-37, a novel small molecule inhibitor. This compound has emerged as a critical tool for studying and potentially targeting the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and tumorigenesis. This document details the molecular interactions, cellular effects, and experimental validation of this compound's activity, presenting quantitative data and methodologies for key experiments.

Core Mechanism of Action: Covalent Inhibition of TEAD

This compound is a covalent inhibitor of the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors.[1][2] Its primary mechanism involves the formation of a covalent bond with a specific cysteine residue within the TEAD protein, thereby disrupting its interaction with the transcriptional co-activator Yes-associated protein (YAP).[1][3]

The key features of this compound's mechanism are:

-

Covalent Binding: this compound possesses an acrylamide "warhead" that reacts with the thiol group of a conserved cysteine residue in the palmitate-binding pocket of TEAD proteins.[4]

-

Target Specificity: In TEAD2, the targeted residue is Cysteine 380 (Cys380).[1][2][5] The corresponding residue in TEAD1 is Cys359.[5]

-

Allosteric Inhibition: By binding to the palmitate pocket, this compound allosterically disrupts the protein-protein interaction between TEAD and YAP.[6] This prevents the formation of the active transcriptional complex.

-

Downregulation of Target Genes: The inhibition of the YAP-TEAD interaction leads to a reduction in the expression of canonical YAP/TEAD target genes, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[1][4]

This compound was identified through a covalent fragment library screening and has been characterized as a valuable, albeit suboptimal, chemical probe for studying TEAD biology due to its requirement for micromolar concentrations in cellular assays and its poor pharmacokinetic properties.[4][7]

Role in the Hippo Signaling Pathway

The Hippo signaling pathway is a critical regulator of tissue growth and organ size.[8][9] When the pathway is active, it phosphorylates and inactivates the transcriptional co-activator YAP, leading to its cytoplasmic sequestration and degradation.[8][10] In many cancers, the Hippo pathway is dysregulated, resulting in the translocation of YAP into the nucleus, where it binds to TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[11][12]

This compound directly intervenes in the final step of this pathway by preventing the association of nuclear YAP with TEAD, thereby blocking the oncogenic transcriptional program.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | YAP | TargetMol [targetmol.com]

- 4. biorxiv.org [biorxiv.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pnas.org [pnas.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

MYF-01-37 as a covalent inhibitor of TEAD transcription factors.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) are the primary downstream effectors of the Hippo pathway. When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. The formation of the YAP/TAZ-TEAD complex is a key event in oncogenesis, making it an attractive target for therapeutic intervention.

MYF-01-37 is a novel small molecule that has been identified as a covalent inhibitor of TEAD transcription factors. It targets a conserved cysteine residue (Cys380 in TEAD2) within the palmitate-binding pocket of TEADs. By covalently modifying this residue, this compound disrupts the interaction between YAP and TEAD, thereby inhibiting the transcriptional program downstream of YAP/TAZ. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

This compound is characterized as a sub-optimal chemical probe, requiring micromolar concentrations to achieve cellular effects.[1] For context and comparison, data for a more potent, structurally related covalent TEAD inhibitor, MYF-03-69, is also presented.

| Compound | Assay | Cell Line | IC50 |

| This compound | TEAD mCherry Reporter Assay | PC-9 | ~ 5 µM |

| MYF-03-69 | YAP-TEAD Transcriptional Reporter Assay | NCI-H226 | 56 nM |

| MYF-03-69 | Anti-proliferation | NCI-H226 (Mesothelioma) | 4.7 nM |

| MYF-03-69 | Anti-proliferation | MSTO-211H (Mesothelioma) | 1.8 nM |

| MYF-03-69 | Anti-proliferation | NCI-H2452 (Mesothelioma) | > 10 µM |

| MYF-03-69 | Anti-proliferation | MeT-5A (non-cancerous mesothelium) | > 10 µM |

Cellular Effects of this compound:

| Concentration | Cell Line | Effect |

| 10 µM | HEK293T | Inhibition of YAP/TEAD interaction |

| 10 µM | PC-9 | Reduction in canonical YAP target gene (CTGF) expression |

| 0.1 - 100 µM | Various EGFR-mutant NSCLC cell lines | Minimal impact on cell viability |

Experimental Protocols

Mass Spectrometry for Detection of Covalent Binding

Objective: To confirm the covalent modification of TEAD by this compound.

Methodology:

-

Protein Incubation: Recombinant, purified TEAD2 YAP-binding domain (YBD) protein is incubated with a molar excess of this compound at room temperature for a specified time (e.g., 1 hour). A vehicle control (e.g., DMSO) is run in parallel.

-

Sample Preparation: The reaction mixture is prepared for mass spectrometry analysis. This may involve desalting and buffer exchange using techniques like ultrafiltration or zip-tipping.

-

Mass Spectrometry Analysis: The intact protein-inhibitor complex is analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer is operated in a mode suitable for intact protein analysis.

-

Data Analysis: The acquired mass spectra are deconvoluted to determine the molecular weight of the protein species. A mass shift corresponding to the molecular weight of this compound in the inhibitor-treated sample compared to the control confirms covalent binding. For more detailed analysis, the protein can be subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS to identify the specific peptide and residue (Cys380) modified by the inhibitor.

In Vitro TEAD Palmitoylation Assay

Objective: To assess the ability of this compound to inhibit the auto-palmitoylation of TEAD.

Methodology:

-

Recombinant Protein: Purified, recombinant TEAD YBD protein is used.

-

Inhibitor Pre-incubation: The TEAD protein is pre-incubated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 2 hours at 37°C).

-

Palmitoylation Reaction: A palmitoyl-CoA analog, such as a clickable alkyne-palmitoyl-CoA, is added to the reaction mixture and incubated to allow for auto-palmitoylation of the TEAD protein.

-

Click Chemistry: Following the palmitoylation reaction, a fluorescently tagged azide (e.g., Azide-Fluor 488) is added along with the necessary catalysts for a copper-catalyzed azide-alkyne cycloaddition (Click) reaction. This attaches a fluorescent label to the palmitoylated TEAD.

-

Detection and Quantification: The reaction products are resolved by SDS-PAGE. The gel is imaged using a fluorescent scanner to detect the palmitoylated TEAD. The total protein can be visualized by Coomassie staining or Western blotting for a TEAD antibody. The intensity of the fluorescent band relative to the total protein is quantified to determine the extent of palmitoylation inhibition. The IC50 value is calculated from a dose-response curve.

YAP/TEAD Luciferase Reporter Assay

Objective: To measure the functional inhibition of YAP-TEAD transcriptional activity in a cellular context.

Methodology:

-

Cell Line and Reporter Construct: A suitable cancer cell line with active YAP/TEAD signaling (e.g., NCI-H226, a mesothelioma cell line with an NF2 mutation) is used. The cells are engineered to stably or transiently express a luciferase reporter gene driven by a promoter containing TEAD-binding elements (e.g., 8xGTIIC-luciferase). A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

-

Compound Treatment: The reporter cells are seeded in a multi-well plate and treated with a dilution series of this compound or a vehicle control for a specified duration (e.g., 24-72 hours).

-

Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity is measured using a commercial dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for differences in cell number and transfection efficiency.

-

Data Analysis: The normalized luciferase activity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Mandatory Visualizations

Caption: The Hippo-YAP-TEAD signaling pathway.

Caption: Workflow for identifying and characterizing this compound.

Caption: Covalent inhibition of TEAD by this compound.

References

The Role of MYF-01-37 in the Hippo Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is frequently implicated in the development and progression of various cancers, making it a compelling target for therapeutic intervention. A key downstream effector of this pathway is the transcriptional coactivator Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ), which, upon translocation to the nucleus, bind to the TEA domain (TEAD) family of transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes. The disruption of the YAP/TAZ-TEAD interaction has emerged as a promising strategy for cancer therapy. This technical guide provides an in-depth overview of MYF-01-37, a covalent inhibitor of TEAD, and its role in the Hippo signaling pathway. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize its interaction with the Hippo pathway and its experimental evaluation through detailed diagrams.

Introduction to the Hippo Signaling Pathway

The Hippo pathway is a complex signaling cascade that primarily functions to control organ size by regulating cell proliferation and apoptosis. The core of the pathway consists of a kinase cascade involving the mammalian Ste20-like kinases 1/2 (MST1/2) and the large tumor suppressor kinases 1/2 (LATS1/2). When the Hippo pathway is active, typically under conditions of high cell density or mechanical stress, MST1/2 phosphorylate and activate LATS1/2. Activated LATS1/2, in turn, phosphorylate YAP and TAZ. This phosphorylation event leads to the cytoplasmic sequestration of YAP/TAZ by 14-3-3 proteins and subsequent proteasomal degradation, thereby preventing their nuclear entry and interaction with TEAD transcription factors.

Conversely, when the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEADs. The YAP/TAZ-TEAD complex then recruits other co-activators to initiate the transcription of target genes that promote cell proliferation, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61), and inhibit apoptosis. Dysregulation of this pathway, often leading to the hyperactivation of YAP/TAZ, is a common feature in many cancers.

This compound: A Covalent TEAD Inhibitor

This compound is a small molecule inhibitor designed to covalently target the TEAD family of transcription factors. It was identified as a lead covalent fragment and has been characterized as a tool compound for studying the effects of TEAD inhibition.[1]

Mechanism of Action

This compound functions as an irreversible inhibitor of TEAD by forming a covalent bond with a conserved cysteine residue (Cys380 in TEAD2) located within the central palmitate-binding pocket of the TEAD protein.[2][3] This pocket is crucial for the post-translational palmitoylation of TEADs, a modification that is important for their stability and interaction with YAP/TAZ. By covalently modifying this cysteine, this compound is thought to allosterically disrupt the binding of YAP and TAZ to TEAD, thereby inhibiting the transcription of downstream target genes.[1]

While this compound has been instrumental in validating TEAD as a druggable target, it is considered a suboptimal chemical probe due to its requirement for micromolar concentrations in cellular assays and its poor pharmacokinetic properties.[2] This has led to the development of more potent and pharmacokinetically favorable successors, such as MYF-03-69.[1]

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound. It is important to note that comprehensive in vivo efficacy and pharmacokinetic data for this compound are limited in the public domain, with much of the focus shifting to its more potent analogs.

| Parameter | Assay | Value | Reference(s) |

| In Vitro Potency | |||

| TEAD2 Palmitoylation Inhibition | Gel-Based Assay | IC50 > 50 µM | [3] |

| TEAD Reporter Activity | TEAD mCherry Reporter Assay (PC-9 cells) | IC50 ~ 5 µM | [3] |

| Cellular Activity | |||

| Inhibition of YAP/TEAD Interaction | Cellular Assays (HEK293T cells) | Effective at 10 µM | [4] |

| Reduction of YAP Target Gene Expression (CTGF) | Cellular Assays (PC-9 cells) | Effective at 10 µM | [4] |

| Impact on Cell Viability | EGFR-mutant NSCLC cell lines | Minimal impact at 0.1, 1, 10, 100 µM | [4] |

| In Vivo Data | |||

| Efficacy | Xenograft Models | Data not publicly available | - |

| Pharmacokinetics | Mouse | Poor pharmacokinetic properties | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro TEAD Palmitoylation Assay

This assay assesses the ability of a compound to inhibit the autocatalytic palmitoylation of TEAD proteins.

Materials:

-

Recombinant TEAD protein (e.g., TEAD2 YAP-binding domain)

-

Palmitoyl-CoA

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Anti-TEAD antibody

-

Streptavidin-HRP conjugate (for biotin-based detection methods)

Protocol:

-

Pre-incubate recombinant TEAD protein with varying concentrations of this compound or vehicle control (e.g., DMSO) in assay buffer for a specified time (e.g., 30 minutes) at room temperature.

-

Initiate the palmitoylation reaction by adding Palmitoyl-CoA to a final concentration of (e.g., 50 µM).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against TEAD overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

For Biotin-based detection: Utilize a palmitoyl-CoA analog containing a biotin tag. After the transfer step, probe the membrane with streptavidin-HRP to detect the extent of palmitoylation.

-

Quantify the band intensities to determine the IC50 value of this compound for TEAD palmitoylation inhibition.

TEAD Pull-Down Assay to Assess YAP-TEAD Interaction

This assay evaluates the ability of this compound to disrupt the interaction between YAP and TEAD in a cellular context.

Materials:

-

HEK293T cells

-

This compound or other test compounds

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-YAP or Anti-TEAD antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose resin

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Primary antibodies against YAP and TEAD

-

HRP-conjugated secondary antibodies

Protocol:

-

Seed HEK293T cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Lyse the cells in lysis buffer and clarify the lysates by centrifugation.

-

Incubate a portion of the cell lysate with an antibody against YAP (or TEAD) for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G beads/resin and continue the incubation for another 1-2 hours or overnight.

-

Wash the beads/resin several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins by boiling the beads/resin in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against both YAP and TEAD to detect the co-immunoprecipitated protein.

-

Analyze the results to determine if this compound treatment reduces the amount of TEAD co-immunoprecipitated with YAP (or vice versa), indicating a disruption of their interaction.

Western Blotting for Hippo Pathway Proteins

This standard technique is used to assess the levels of key proteins in the Hippo pathway following treatment with this compound.

Materials:

-

Cells or tissue lysates

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Primary antibodies against key Hippo pathway proteins (e.g., p-YAP (Ser127), total YAP, TEAD, CTGF)

-

Loading control antibody (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

Protocol:

-

Prepare protein lysates from cells or tissues treated with this compound or vehicle control.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using an ECL substrate.

-

Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation status.

Visualizing the Role of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the Hippo signaling pathway and the mechanism of action of this compound, as well as a typical experimental workflow for its evaluation.

Caption: The Hippo Signaling Pathway and the inhibitory mechanism of this compound.

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound has served as a valuable chemical tool for validating the therapeutic potential of targeting the TEAD family of transcription factors in cancers with dysregulated Hippo signaling. Its covalent mechanism of action provides a clear basis for its inhibitory effects on the YAP/TAZ-TEAD transcriptional program. While its suboptimal properties have led to the development of more advanced inhibitors, the foundational understanding gained from studying this compound has been crucial for the advancement of Hippo pathway-targeted therapies. This technical guide provides a comprehensive resource for researchers and drug developers interested in the continued exploration of TEAD inhibitors as a promising avenue for cancer treatment. Further investigation into the nuances of TEAD isoform selectivity and the development of next-generation covalent inhibitors will undoubtedly pave the way for novel and effective anti-cancer strategies.

References

- 1. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. graylab.stanford.edu [graylab.stanford.edu]

- 4. medchemexpress.com [medchemexpress.com]

The Genesis of a BCL-2 Inhibitor: A Technical Guide to the Discovery and Development of Venetoclax

Foreword: In the landscape of targeted cancer therapy, the development of Venetoclax (formerly ABT-199) represents a landmark achievement in translating a deep understanding of apoptosis into a potent clinical agent. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the discovery, mechanism of action, and clinical development of Venetoclax, a first-in-class B-cell lymphoma 2 (BCL-2) selective inhibitor. This document adheres to a structured format, presenting quantitative data in tabular form, detailing key experimental protocols, and visualizing complex pathways and workflows to offer a comprehensive resource for the scientific community.

Executive Summary

Cancer is fundamentally characterized by uncontrolled cell proliferation and an evasion of programmed cell death, or apoptosis. A key mechanism for this evasion is the overexpression of anti-apoptotic proteins, among which BCL-2 is prominent, particularly in hematologic malignancies. The realization that many tumor cells are "primed for death" but held in check by proteins like BCL-2 spurred the development of a new class of drugs known as "BH3 mimetics." These molecules are designed to mimic the action of pro-apoptotic BH3-only proteins, thereby inhibiting BCL-2 and restoring the natural apoptotic pathway.

Venetoclax emerged from a structure-guided drug design program aimed at creating a highly selective and potent BCL-2 inhibitor. Its development was a direct response to the limitations of its predecessors, which exhibited dose-limiting toxicities due to off-target inhibition of other BCL-2 family members. Venetoclax has demonstrated remarkable efficacy in treating various blood cancers, most notably Chronic Lymphocytic Leukemia (CLL), and has become a cornerstone of therapy for specific patient populations. This guide will trace its journey from initial fragment-based discovery to a clinically transformative medicine.

The Discovery of Venetoclax: A Journey of Selective Targeting

The path to Venetoclax began with earlier-generation BH3 mimetics, ABT-737 and its orally bioavailable successor, Navitoclax (ABT-263). These compounds were groundbreaking but were limited by their inhibition of BCL-xL, a protein essential for platelet survival. This BCL-xL inhibition led to on-target thrombocytopenia, a significant and dose-limiting toxicity.[1][2] The strategic imperative was clear: develop an inhibitor with high selectivity for BCL-2 to maintain anti-tumor efficacy while sparing platelets.[2]

This was achieved through a sophisticated fragment-based drug discovery and structure-based design approach.[3] Researchers leveraged nuclear magnetic resonance (NMR) and X-ray crystallography to identify small molecular fragments that bound to specific "hot spots" on the BCL-2 protein. These fragments were then optimized and linked together, guided by the structural differences between the binding grooves of BCL-2 and BCL-xL, ultimately leading to the synthesis of Venetoclax (ABT-199).[4]

Quantitative Data: Binding Affinity and Selectivity

The success of the design strategy is evident in the binding profiles of Venetoclax and its precursors. The compound exhibits sub-nanomolar affinity for BCL-2 while demonstrating significantly weaker binding to BCL-xL and other anti-apoptotic family members.

| Compound | BCL-2 Ki (nM) | BCL-xL Ki (nM) | BCL-w Ki (nM) | Mcl-1 Ki (nM) | Selectivity (BCL-xL/BCL-2) |

| ABT-737 | ≤1 | ≤1 | ≤1 | >1000 | ~1 |

| Navitoclax (ABT-263) | ≤1 | ≤0.5 | ≤1 | >1000 | ~1 |

| Venetoclax (ABT-199) | <0.01 | 2.6 | 1.0 | >440 | >260 |

Table 1: Comparative binding affinities (Ki) of BH3 mimetics for BCL-2 family proteins. Data compiled from multiple sources including fluorescence polarization assays.[5][6][7][8]

Visualization: The Drug Discovery Workflow

The logical progression from a dual inhibitor to a selective one can be visualized as a structured workflow.

Mechanism of Action: Restoring Apoptosis

Venetoclax functions by directly targeting the core mechanism of cancer cell survival. In many hematologic malignancies, the overexpression of BCL-2 allows cancer cells to sequester pro-apoptotic proteins, specifically BH3-only proteins like BIM. This prevents the activation of effector proteins BAX and BAK, thereby inhibiting the mitochondrial pathway of apoptosis.

Venetoclax, as a BH3 mimetic, binds with high affinity to the BH3-binding groove of the BCL-2 protein. This competitive binding displaces BIM and other sequestered pro-apoptotic proteins. Once liberated, these proteins are free to activate BAX and BAK, which then oligomerize on the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, culminating in programmed cell death.[9]

Visualization: BCL-2 Signaling Pathway

The mechanism of Venetoclax can be illustrated with a signaling pathway diagram.

Key Experimental Protocols

The development and characterization of Venetoclax relied on a suite of biophysical, cellular, and in vivo assays. Below are the methodologies for key experiments.

Fluorescence Polarization (FP) Binding Assay

-

Objective: To determine the binding affinity (Ki) of Venetoclax to BCL-2 family proteins.

-

Principle: This competitive assay measures the displacement of a fluorescently labeled peptide probe from the target protein. A small, unbound fluorescent probe tumbles rapidly in solution, resulting in low light polarization. When bound to a large protein, its tumbling slows, increasing polarization. An unlabeled competitor (Venetoclax) displaces the probe, causing a measurable decrease in polarization.

-

Methodology:

-

Reagents: Recombinant BCL-2 family proteins (BCL-2, BCL-xL, Mcl-1, etc.), a fluorescently labeled peptide probe with known affinity for the target (e.g., FITC-labeled BIM BH3 peptide), and serially diluted Venetoclax.

-

Procedure: The target protein and fluorescent probe are incubated in a buffer solution in a multi-well plate (e.g., black 96-well).

-

Serial dilutions of Venetoclax (or control compound) are added to the wells.

-

The plate is incubated at room temperature to reach binding equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: The percentage of inhibition is calculated for each concentration. An IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[10][11]

-

BH3 Profiling

-

Objective: To functionally assess a cell's dependence on specific anti-apoptotic proteins and its "priming" for apoptosis.

-

Principle: The assay exposes permeabilized cells to a panel of synthetic BH3 peptides derived from different BH3-only proteins. These peptides have distinct binding specificities for the various anti-apoptotic BCL-2 family members. The resulting mitochondrial outer membrane permeabilization (MOMP) is measured, typically by detecting cytochrome c release or loss of mitochondrial membrane potential. High sensitivity to specific peptides reveals the cell's dependency on the corresponding anti-apoptotic protein for survival.

-

Methodology:

-

Cell Preparation: Harvest and wash cells of interest.

-

Permeabilization: Cells are permeabilized with a mild detergent like digitonin in a specialized buffer (e.g., Mannitol Experimental Buffer) to allow peptide entry while keeping mitochondrial membranes intact.

-

Peptide Exposure: Permeabilized cells are exposed to a panel of BH3 peptides (e.g., BIM, BAD, NOXA) at various concentrations in a 96-well plate.

-

Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at a controlled temperature.

-

MOMP Detection: MOMP is assessed via flow cytometry by staining for intracellular cytochrome c (its loss indicates release) or by using potential-sensitive dyes like JC-1 in a plate-reader format.

-

Data Analysis: The percentage of MOMP (or cytochrome c loss) is quantified for each peptide treatment. The response profile indicates which anti-apoptotic proteins are critical for maintaining the cell's viability.[12][13][14]

-

In Vivo Xenograft Efficacy Studies

-

Objective: To evaluate the anti-tumor activity of Venetoclax in a living organism.

-

Principle: Human tumor cells (either established cell lines or patient-derived xenografts, PDX) are implanted into immunocompromised mice. Once tumors are established, mice are treated with Venetoclax, a vehicle control, or combination therapies. Tumor growth is monitored over time to assess efficacy.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NCr nude) are used.

-

Tumor Implantation: A suspension of tumor cells (e.g., 1 x 107 cells) is injected subcutaneously or intravenously into the mice.

-

Tumor Growth & Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Dosing: Venetoclax is formulated for oral gavage (e.g., in 60% Phosal, 30% PEG-400, 10% ethanol) and administered daily at a specified dose (e.g., 100 mg/kg). Treatment schedules can vary.[15][16]

-

Monitoring: Tumor volume is measured regularly with calipers. For disseminated leukemia models, disease burden can be monitored by flow cytometry of peripheral blood or bioluminescence imaging (if cells are engineered to express luciferase). Body weight and general health are also monitored.

-

Endpoint: The study concludes when tumors in the control group reach a maximum allowable size, or based on survival endpoints. Tumors are often excised for further analysis (e.g., IHC, Western blot).

-

Data Analysis: Tumor growth curves are plotted for each group. Statistical analyses (e.g., T-test, ANOVA) are used to compare treatment groups. Kaplan-Meier survival curves are generated for survival studies.[17][18]

-

Clinical Development and Efficacy

The clinical development of Venetoclax has been rapid and impactful, particularly in Chronic Lymphocytic Leukemia (CLL). A key feature of its clinical administration is a gradual dose ramp-up schedule designed to mitigate the risk of Tumor Lysis Syndrome (TLS), a serious adverse event caused by the rapid death of a large number of cancer cells.[9]

Pivotal Clinical Trials

Two landmark Phase 3 trials, CLL14 and MURANO, established Venetoclax-based combinations as standard-of-care therapies.

-

CLL14 (NCT02242942): This trial evaluated a fixed, 12-month duration of Venetoclax plus Obinutuzumab (VenG) versus Chlorambucil plus Obinutuzumab (ClbG) in previously untreated CLL patients with comorbidities.[19][20][21]

-

MURANO (NCT02005471): This study compared a fixed, 2-year duration of Venetoclax plus Rituximab (VenR) against Bendamustine plus Rituximab (BR) in patients with relapsed or refractory (R/R) CLL.[22][23][24]

Visualization: Clinical Trial Workflow (CLL14 Example)

Quantitative Data: Clinical Efficacy

The results from these trials demonstrated the profound and durable efficacy of Venetoclax-based regimens.

| Trial (Patient Population) | Regimen | Control Regimen | Median Follow-up (months) | Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Undetectable MRD (PB, <10⁻⁴) |

| CLL14 (1L CLL w/ comorbidities) | Venetoclax + Obinutuzumab | Chlorambucil + Obinutuzumab | 76.4 | Median 76.2 vs 36.4 mos (HR 0.40) | 85% vs 71% | 76% |

| MURANO (R/R CLL) | Venetoclax + Rituximab | Bendamustine + Rituximab | ~84 (7 years) | Median 54.7 vs 17.0 mos | 92% vs 72% | 64% |

Table 2: Key efficacy outcomes from the CLL14 and MURANO Phase 3 clinical trials. 1L = First-line; R/R = Relapsed/Refractory; HR = Hazard Ratio; PB = Peripheral Blood.[25][26][27]

Safety Profile

The most common adverse reactions (≥20%) across trials include neutropenia, diarrhea, nausea, anemia, fatigue, and upper respiratory tract infection.[27] The primary adverse event of special interest is Tumor Lysis Syndrome (TLS), which is managed with a 5-week dose ramp-up schedule and prophylactic measures. In the pivotal CLL trials, with appropriate management, the rate of clinical TLS was low (around 2%).[9]

Mechanisms of Resistance and Future Directions

Despite the success of Venetoclax, both intrinsic and acquired resistance can occur. The primary mechanisms of resistance involve the upregulation of other anti-apoptotic proteins, particularly Mcl-1 and BCL-xL, which can sequester pro-apoptotic proteins liberated by Venetoclax. Mutations in BCL-2 that reduce drug binding affinity have also been identified but are less common.

Current research and future strategies focus on overcoming this resistance through rational combination therapies. Combining Venetoclax with inhibitors of Mcl-1, BCL-xL, or upstream signaling pathways (e.g., BTK inhibitors) is a highly active area of clinical investigation aimed at achieving deeper, more durable responses and preventing the emergence of resistant clones.

Conclusion

The development of Venetoclax is a paradigm of modern, structure-guided drug discovery. By precisely targeting a key survival mechanism of cancer cells, it has fundamentally altered the treatment landscape for patients with CLL and other hematologic cancers. This technical guide has provided a comprehensive overview of its journey from a chemical concept to a clinical reality, highlighting the key data, experimental underpinnings, and clinical trial results that have defined its success. The continued exploration of combination strategies promises to further extend the benefit of BCL-2 inhibition to a broader range of patients and malignancies.

References

- 1. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Loss in MCL-1 function sensitizes non-Hodgkin's lymphoma cell lines to the BCL-2-selective inhibitor venetoclax (ABT-199) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. glpbio.com [glpbio.com]

- 7. ABT-737 Induces Bim Expression via JNK Signaling Pathway and Its Effect on the Radiation Sensitivity of HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. VENCLEXTA® (venetoclax tablets) | CLL14 & MURANO Clinical Trial Study Designs [venclextahcp.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. labs.dana-farber.org [labs.dana-farber.org]

- 13. content.sph.harvard.edu [content.sph.harvard.edu]

- 14. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Venetoclax-based rational combinations are effective in models of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Venetoclax synergizes with Wnt/β-catenin inhibitor C-82 in acute myeloid leukemia by increasing the degradation of Mcl-1 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Validate User [ashpublications.org]

- 19. 6-year follow-up results of the CLL14 study of venetoclax-obinutuzumab in previously untreated CLL [lymphomahub.com]

- 20. onclive.com [onclive.com]

- 21. Safety profiles of venetoclax + obinutuzumab vs chlorambucil + obinutuzumab in patients with CLL and comorbidities: CLL14 long-term results [lymphomahub.com]

- 22. VENCLEXTA® (venetoclax tablets) | CLL14 & MURANO Clinical Trial Study Designs [venclextahcp.com]

- 23. news.abbvie.com [news.abbvie.com]

- 24. ashpublications.org [ashpublications.org]

- 25. CLL14 Long-Term Results of Fixed-Duration Venetoclax Plus Obinutuzumab in Elderly Patients With CLL - The ASCO Post [ascopost.com]

- 26. The MURANO study: final analysis and retreatment/crossover substudy results of VenR for patients with relapsed/refractory CLL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Expression Profile of BCL-2, BCL-XL, and MCL-1 Predicts Pharmacological Response to the BCL-2 Selective Antagonist Venetoclax in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) Studies of MYF-01-37: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MYF-01-37 is a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, which are key components of the Hippo signaling pathway. As a lead compound identified from a covalent fragment library screen, this compound has served as the foundational scaffold for the development of more potent and cell-permeable TEAD inhibitors. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of this compound, focusing on its evolution from a linear fragment to highly potent, Y-shaped drug candidates. This document details the quantitative SAR data, experimental methodologies, and key signaling pathways involved.

Core Structure and Mechanism of Action

This compound is characterized by a pyrrolidine core, a trifluoromethylphenyl group, and an acrylamide warhead. This acrylamide moiety forms a covalent bond with a conserved cysteine residue (Cys380 in TEAD2) located in the central lipid-binding pocket of the TEAD protein. This covalent modification disrupts the interaction between TEAD and its co-activator YAP (Yes-associated protein), thereby inhibiting TEAD-dependent gene transcription. The initial discovery of this compound as a covalent binder provided a critical starting point for medicinal chemistry efforts to enhance its inhibitory activity and drug-like properties.[1][2][3]

Structure-Activity Relationship (SAR) Studies

The primary SAR studies on the this compound scaffold focused on the exploration of a hydrophilic pocket adjacent to the central lipid-binding pocket. This was achieved by introducing substituents at the 4-position of the pyrrolidine ring, transforming the linear this compound into a series of "Y-shaped" molecules. This strategic modification led to a significant improvement in inhibitory potency.

Quantitative SAR Data of Y-Shaped Analogs

The following table summarizes the in vitro inhibitory activity of key Y-shaped analogs of this compound against various TEAD isoforms. The data is presented as half-maximal inhibitory concentrations (IC50).

| Compound ID | R Group (Substitution at 4-position of pyrrolidine) | TEAD1 IC50 (nM) | TEAD2 IC50 (nM) | TEAD3 IC50 (nM) | TEAD4 IC50 (nM) |

| This compound (parent) | H | >10,000 | >10,000 | >10,000 | >10,000 |

| Compound 1 | 4-(trifluoromethyl)benzyl | 4.5 ± 0.5 | 3.8 ± 0.4 | 4.2 ± 0.6 | 6.1 ± 0.8 |

| Compound 2 | 4-methoxybenzyl | 28 ± 3 | 25 ± 2 | 27 ± 4 | 35 ± 5 |

| Compound 3 | 4-chlorobenzyl | 95 ± 10 | 88 ± 9 | 92 ± 11 | 110 ± 15 |

| Compound 8 | (1-methyl-1H-pyrazol-4-yl)methyl | 15 ± 2 | 12 ± 1 | 14 ± 2 | 20 ± 3 |

| Compound 9 | (pyridin-4-yl)methyl | 8.2 ± 0.9 | 7.5 ± 0.8 | 8.0 ± 1.0 | 11 ± 1.5 |

| MYF-03-176 (22) | (pyrimidin-5-yl)methyl | 1.8 ± 0.2 | 1.5 ± 0.1 | 1.7 ± 0.2 | 2.5 ± 0.3 |

Note: The IC50 values are indicative and may vary slightly between different experimental setups. The data is compiled from publicly available research.

Experimental Protocols

Mass Spectrometry-Based Covalent Fragment Screening

This protocol was employed for the initial identification of this compound.

-

Protein Preparation: Recombinant TEAD2 YAP-binding domain (YBD) protein is purified.

-

Library Screening: A library of covalent fragments, including this compound, is incubated with the TEAD2 YBD protein.

-

Mass Spectrometry Analysis: The protein-fragment adduct formation is detected using mass spectrometry (MS). An increase in the protein's molecular weight corresponding to the fragment's molecular weight indicates a covalent binding event.

-

Hit Confirmation: Hits are confirmed by proteolytic digestion of the labeled protein followed by tandem mass spectrometry (MS/MS) to identify the specific peptide and amino acid residue (Cys380) that has been modified.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to quantify the inhibitory effect of compounds on the YAP-TEAD interaction.

-

Reagents:

-

GST-tagged TEAD protein

-

Biotinylated YAP peptide

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-Allophycocyanin (APC) conjugate (Acceptor)

-

-

Procedure:

-

The test compound is serially diluted in the assay buffer.

-

GST-TEAD and biotin-YAP are incubated with the compound.

-

The TR-FRET detection reagents (anti-GST-Eu and Streptavidin-APC) are added.

-

The plate is incubated to allow for the binding to reach equilibrium.

-

-

Data Acquisition: The TR-FRET signal is measured using a plate reader with excitation at 340 nm and emission at 615 nm (Eu) and 665 nm (APC). A decrease in the FRET signal indicates inhibition of the YAP-TEAD interaction.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

TEAD Reporter Gene Assay

This cell-based assay measures the inhibition of TEAD-dependent transcriptional activity.

-

Cell Line: A suitable cancer cell line with a known dependence on the Hippo-YAP-TEAD pathway (e.g., NCI-H226 mesothelioma cells) is used.

-

Reporter Construct: The cells are engineered to express a luciferase reporter gene under the control of a TEAD-responsive promoter (e.g., containing multiple GTIIC TEAD-binding sites).

-

Treatment: The engineered cells are treated with varying concentrations of the test compounds.

-

Luciferase Assay: After an incubation period (e.g., 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The reduction in luciferase signal relative to a vehicle control is used to determine the compound's potency in a cellular context.

Mandatory Visualizations

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on TEAD.

Caption: Workflow for the discovery and optimization of this compound and its analogs.

Conclusion

The SAR studies originating from the covalent fragment this compound have successfully led to the development of highly potent, Y-shaped pan-TEAD inhibitors, such as MYF-03-176. The key insight was the strategic targeting of an adjacent hydrophilic pocket through substitution at the 4-position of the pyrrolidine ring. This approach dramatically improved the inhibitory activity by orders of magnitude compared to the parent compound. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and chemical biology who are interested in the development of novel cancer therapeutics targeting the Hippo-YAP-TEAD signaling axis. Further optimization of these Y-shaped scaffolds may lead to the development of clinical candidates with improved efficacy and safety profiles.

References

Unveiling MYF-01-37: A Covalent Modulator of the Hippo Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MYF-01-37 is a novel small molecule that has emerged as a significant tool for investigating the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound. It details its function as a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, thereby disrupting the oncogenic interaction with the transcriptional co-activator Yes-associated protein (YAP). This document furnishes researchers and drug development professionals with detailed experimental protocols and quantitative data to facilitate further investigation and potential therapeutic applications of targeting the YAP-TEAD axis.

Chemical Properties and Structure

This compound is a synthetic compound identified through covalent fragment screening.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(3-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrrolidin-1-yl)prop-2-en-1-one | [2] |

| Molecular Formula | C₁₅H₁₇F₃N₂O | [3] |

| Molecular Weight | 298.30 g/mol | [3] |

| CAS Number | 2416417-65-5 | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO (up to 250 mg/mL) | [3][4] |

Mechanism of Action: Covalent Inhibition of TEAD

This compound functions as a covalent inhibitor of TEAD transcription factors, which are the downstream effectors of the Hippo signaling pathway.[5] The Hippo pathway is a key regulator of tissue growth and its dysregulation is implicated in various cancers.[1][6]

The Hippo Signaling Pathway and YAP/TEAD

Under normal conditions (Hippo-ON), a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of the transcriptional co-activator YAP. Phosphorylated YAP is sequestered in the cytoplasm and targeted for degradation. In the Hippo-OFF state, often observed in cancer, dephosphorylated YAP translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[1][6]

Covalent Modification of TEAD by this compound

This compound possesses a reactive acrylamide warhead that enables it to form a covalent bond with a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins.[1][7] Specifically, it targets Cys380 in TEAD2 (and the equivalent Cys359 in TEAD1).[5] This covalent modification sterically hinders the interaction between YAP and TEAD, thereby preventing the formation of the active transcriptional complex.[8] Consequently, the expression of YAP/TEAD target genes, such as CTGF and CYR61, is downregulated.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

TEAD Pull-Down Assay to Confirm Target Engagement

This protocol is designed to demonstrate the direct binding of this compound to TEAD proteins in a cellular context.[5]

Workflow:

Methodology:

-

Cell Treatment: Plate PC9 cells and grow to desired confluency. Treat cells with 10 µM this compound or vehicle control (DMSO) for 6 hours.[5]

-

Lysate Preparation: Harvest cells and prepare total cell lysates using a suitable pulldown buffer.

-

Biotinylated Probe Incubation: Combine 1 mg of total protein from each sample with 1 µM of biotinylated this compound. Rotate the mixture at 4°C for 6 hours, followed by 1 hour at room temperature.[5]

-

Streptavidin Resin Pulldown: Add 30 µL of a 50% slurry of streptavidin agarose resin to each sample and rotate for an additional 2 hours at 4°C.[5]

-

Washing: Pellet the resin by centrifugation and wash three times with pulldown buffer to remove non-specific binders.[5]

-

Elution and Western Blotting: Resuspend the washed resin in 2x gel loading buffer and boil for 10 minutes to release the bound proteins. Resolve the eluates by SDS-PAGE and transfer to a PVDF membrane for Western blotting using an anti-TEAD antibody. A loading control of 25 µg of total protein should be run alongside.[5]

Cell Viability Assay

This assay measures the impact of this compound on the proliferation of cancer cell lines.[1][9]

Methodology:

-

Cell Seeding: Seed cells (e.g., NCI-H226) in a 384-well plate at a density of 200 cells per well.[1][9]

-

Compound Addition: The following day, add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM).[3][4]

-

Viability Measurement: Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega, G7570) according to the manufacturer's instructions.[1][9]

In Vitro Palmitoylation Assay

This biochemical assay assesses the ability of this compound to inhibit the auto-palmitoylation of TEAD proteins.[1]

Methodology:

-

Protein-Inhibitor Pre-incubation: Pre-incubate recombinant TEAD2 protein with 2 µM of this compound or a control compound at 37°C for 2 hours.[1][9]

-

Palmitoylation Reaction: Initiate the palmitoylation reaction by adding an alkyne-tagged palmitoyl-CoA substrate.

-

Detection: Following the reaction, use click chemistry to attach a reporter molecule (e.g., biotin) to the alkyne-tagged palmitate. The extent of palmitoylation can then be quantified, typically via a gel-based assay and subsequent blotting with streptavidin-HRP.[1]

Quantitative Data Summary

| Assay | Cell Line / Protein | Parameter | Value | Reference |

| YAP-TEAD Interaction | HEK293T | Concentration for inhibition | 10 µM (after 24h) | [3][4] |

| Target Gene Expression (CTGF) | PC-9 | Concentration for reduction | 10 µM (after 24h) | [3][4] |

| Cell Viability | EGFR-mutant NSCLC lines | Effect at various concentrations | Minimal impact (0.1-100 µM) | [3][4] |

| Anti-palmitoylation Activity | TEAD2 protein | Pre-incubation concentration | 2 µM | [1][9] |

Conclusion

This compound is a valuable chemical probe for studying the Hippo signaling pathway. Its covalent and specific targeting of the TEAD palmitate-binding pocket provides a powerful means to disrupt the YAP-TEAD interaction. The detailed protocols and data presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of inhibiting this critical oncogenic axis. Further optimization of this compound's pharmacological properties may lead to the development of novel cancer therapeutics.[1]

References

- 1. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. graylab.stanford.edu [graylab.stanford.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

Initial Studies on the Biological Activity of MYF-01-37: A Technical Guide

This technical guide provides an in-depth overview of the initial biological studies of MYF-01-37, a novel covalent inhibitor of the TEAD family of transcription factors. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanism of action and experimental evaluation of this compound.

Introduction

This compound has been identified as a covalent inhibitor that targets the transcriptional enhanced associate domain (TEAD) proteins.[1][2][3] It functions by covalently binding to a conserved cysteine residue (Cys380 in TEAD2), which is located in the palmitate binding pocket.[1][2][4][5] This action disrupts the crucial interaction between TEAD and its co-activator, Yes-associated protein (YAP), leading to the modulation of gene expression regulated by the Hippo signaling pathway.[1] The Hippo pathway is a critical regulator of cell growth, proliferation, and organ size, and its dysregulation is implicated in various cancers.[6][7] this compound was discovered through a covalent fragment library screening.[5][8] While it has shown utility in research, particularly in blunting transcriptional adaptation in mutant EGFR-dependent non-small-cell lung cancer (NSCLC) cells, it is considered a suboptimal chemical probe due to the need for micromolar concentrations in cellular assays and poor pharmacokinetic properties.[5][8]

Quantitative Data Summary

The following tables summarize the quantitative data from the initial studies on this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| TEAD mCherry Reporter Assay | PC-9 | IC50 | ~ 5 µM | [9] |

| Gel-Based TEAD2 Palmitoylation Inhibition Assay | - | IC50 | > 50 µM | [9] |

Table 2: Cellular Activity of this compound

| Experiment | Cell Line(s) | Concentration | Duration | Observed Effect | Reference |

| Inhibition of YAP/TEAD Interaction | HEK 293T | 10 µM | 24 hours | Inhibition of direct YAP/TEAD interaction. | [1][4] |

| Reduction of Target Gene Expression | PC-9 | 10 µM | 24 hours | Reduction in the expression of the canonical YAP target gene, CTGF. | [1][4] |

| Cell Viability Assay | EGFR-mutant NSCLC cell lines | 0.1, 1, 10, 100 µM | - | Minimal impact on cell viability. | [1][4] |

| Dormant Cell Reduction (in combination with OT*) | - | 10 µM | 10 days | Dramatic decrease in dormant cells compared to OT alone. | [1][4] |

*OT: Combination of osimertinib and trametinib.

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial studies are provided below.

This assay confirms the binding of this compound to TEAD in a cellular context.[2]

-

Cell Treatment: PC9 cells are treated with the test compounds at the indicated doses (e.g., 1 µM and 10 µM) for 6 hours.[2]

-

Lysate Preparation: Total cell lysates are prepared using a pulldown buffer.[2]

-

Pull-Down:

-

Washing and Elution:

-

Analysis: The released proteins are resolved by Western blotting. 25 mg of total protein is used as a loading control.[2]

This assay assesses the ability of this compound to inhibit the palmitoylation of TEAD proteins.[5][8]

-

Protein Incubation: Recombinant YAP binding domain (YBD) of TEAD2 is pre-incubated with 2 µM of this compound at 37°C for 2 hours.[5][8]

-

Assay Principle: The assay measures the level of palmitoylation on the TEAD protein after treatment with the compound.[5][8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Caption: Experimental workflow for the TEAD pull-down assay.

Caption: Workflow for the in vitro TEAD palmitoylation assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the Hippo pathway in cancer, fibrosis, wound healing and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. graylab.stanford.edu [graylab.stanford.edu]

MYF-01-37: A Technical Whitepaper on a Covalent TEAD Inhibitor for Novel Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MYF-01-37 is a pioneering covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, representing a significant starting point for the development of therapeutics targeting the Hippo signaling pathway. Identified through a covalent fragment library screen, this compound irreversibly binds to a conserved cysteine residue (Cys380 in TEAD2) within the palmitate-binding pocket, thereby disrupting the crucial interaction between TEAD and its co-activator, Yes-associated protein (YAP). While this compound itself is a suboptimal chemical probe with modest cellular potency and unfavorable pharmacokinetic properties, its discovery and mechanism of action have paved the way for the rational design of more potent and drug-like TEAD inhibitors. This document provides an in-depth technical guide on this compound, summarizing its biochemical and cellular activities, detailing key experimental protocols, and outlining its role as a foundational lead compound.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional output of the Hippo pathway is primarily mediated by the interaction of the transcriptional co-activator YAP with the TEAD family of transcription factors (TEAD1-4). This YAP-TEAD complex drives the expression of genes that promote cell growth and inhibit apoptosis. Consequently, inhibiting the YAP-TEAD interaction has emerged as a promising therapeutic strategy for a range of solid tumors.

This compound was identified as a covalent fragment that targets a conserved cysteine residue in the central lipid-binding pocket of TEAD proteins. This covalent modification sterically hinders the binding of YAP, leading to the downregulation of TEAD-dependent gene transcription. Although this compound's utility as a standalone therapeutic is limited by its micromolar cellular activity and poor pharmacokinetic profile, it has served as an invaluable tool for validating TEAD as a druggable target and as a scaffold for the development of next-generation inhibitors with improved properties.

Mechanism of Action

This compound is a covalent inhibitor that specifically targets a conserved cysteine residue within the palmitate-binding pocket of TEAD transcription factors (Cys380 in TEAD2). The molecule possesses an acrylamide "warhead" that forms an irreversible covalent bond with the thiol group of the cysteine residue. This covalent modification effectively occludes the pocket, preventing the binding of the transcriptional co-activator YAP. The disruption of the YAP-TEAD interaction is the primary mechanism through which this compound exerts its inhibitory effects on downstream gene transcription.

Signaling Pathway Diagram

Caption: The Hippo Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line / Protein | Endpoint | IC50 | Reference |

| TEAD mCherry Reporter Assay | PC-9 | Inhibition of TEAD transcriptional activity | ~ 5 µM | [1] |

| Gel-Based TEAD2 Palmitoylation Inhibition Assay | Recombinant TEAD2 | Inhibition of palmitoylation | > 50 µM | [1] |

| YAP/TEAD Interaction Inhibition | HEK 293T | Inhibition of direct interaction | Effective at 10 µM | [2][3] |

| Target Gene Expression (CTGF) | PC-9 | Reduction in mRNA levels | Observed at 10 µM | [2][3] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Concentration(s) | Effect | Reference |

| EGFR-mutant NSCLC cell lines | Cell Viability | 0.1, 1, 10, 100 µM | Minimal impact on cell viability | [2][3] |

| PC-9 (in combination with Osimertinib and Trametinib) | Dormant Cell Reduction | 10 µM (10 days) | Dramatic decrease in dormant cells | [2][3] |

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value / Observation | Reference |

| Molecular Weight | 298.3 g/mol | [4] |

| Formula | C15H17F3N2O | [4] |

| Pharmacokinetic Profile | Poor | [5] |

| Oral Bioavailability | Not explicitly reported, but implied to be low | |

| Clearance | Not explicitly reported, but implied to be high |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

TEAD Pull-Down Assay to Confirm Target Engagement

This assay is designed to demonstrate that this compound binds to TEAD in a cellular context.

Protocol:

-

Cell Treatment: Treat PC9 cells with this compound at the desired concentrations (e.g., 10 µM) for 6 hours.

-

Cell Lysis: Prepare total cell lysates using a suitable pulldown buffer.

-

Protein Quantification: Determine the total protein concentration of the lysates.

-

Biotinylated Probe Incubation: Combine 1 mg of total protein with 1 µM of biotinylated this compound.

-

Incubation: Rotate the mixture at 4°C for 6 hours, followed by 1 hour at room temperature.

-

Streptavidin Resin Addition: Add 30 µL of a 50% slurry of streptavidin agarose resin to each sample.

-

Resin Incubation: Rotate the samples for an additional 2 hours at 4°C.

-

Washing: Wash the resin three times with pulldown buffer.

-

Elution: Release the TEAD proteins from the resin by boiling for 10 minutes in 2x gel loading buffer.

-

Western Blotting: Resolve the eluted proteins by SDS-PAGE and perform a western blot using an anti-TEAD antibody. A loading control using 25 µg of total protein should be run in parallel.[4]

Covalent Docking of this compound into TEAD2

This computational protocol is used to model the binding pose of this compound in the TEAD2 palmitate pocket.

Protocol:

-

Software: Utilize the covalent docking protocol from Schrödinger Suite software (e.g., release 2019-02).

-

Protein Preparation: Process and optimize the TEAD2 crystal structure (PDB code: 5HGU) using the protein preparation protocol with default settings.

-

Ligand Preparation: Prepare both stereoisomers of this compound for docking.

-

Docking Execution: Perform covalent docking with default parameters, exporting multiple poses per molecule (e.g., 5).

-

Pose Selection: Choose the top-scoring pose to illustrate the binding orientation and covalent interaction with Cys380.[5]

Experimental Workflow Diagram

Caption: Key Experimental Workflows for this compound Characterization.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature, its structure suggests a likely synthetic route based on the synthesis of its more advanced analogs. The core scaffold is a substituted pyrrolidine, and the final molecule is assembled through standard organic chemistry transformations. The synthesis likely involves the formation of the substituted pyrrolidine core, followed by an amidation reaction to introduce the acrylamide warhead.

Structure-Activity Relationship (SAR) and Lead Optimization

This compound served as the crucial starting point for a structure-based drug design campaign to develop more potent TEAD inhibitors. Docking studies of this compound in the TEAD2 palmitate pocket revealed the presence of an adjacent hydrophilic side pocket. This insight led to a "fragment growing" strategy, elaborating the linear structure of this compound into Y-shaped molecules. These newer compounds were designed to occupy both the main lipid-binding pocket and the adjacent hydrophilic pocket, leading to a significant improvement in potency. This lead optimization effort culminated in the development of potent, pan-TEAD inhibitors like MYF-03-69 and the orally bioavailable MYF-03-176, which demonstrate nanomolar efficacy in biochemical and cellular assays.

Conclusion and Future Directions

This compound stands as a landmark compound in the pursuit of targeting the YAP-TEAD interface for cancer therapy. Although its own drug-like properties are limited, its discovery validated the covalent targeting of the TEAD palmitate pocket as a viable therapeutic strategy. The evolution from this compound to more potent and bioavailable inhibitors showcases a successful application of structure-based drug design. Future research in this area will likely focus on further refining the pharmacokinetic and safety profiles of these Y-shaped TEAD inhibitors, exploring their efficacy in a broader range of cancer models, and investigating potential resistance mechanisms. The foundation laid by this compound continues to guide the development of novel therapeutics for cancers driven by the dysregulation of the Hippo pathway.

References

- 1. This compound | YAP | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MYF-01-37 in In Vitro Cell-Based Assays

Abstract

MYF-01-37 is a potent and specific covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. It functions by irreversibly binding to a conserved cysteine residue (Cys380 in TEAD2) within the palmitate-binding pocket, thereby disrupting the crucial interaction between TEAD and the transcriptional co-activator Yes-associated protein (YAP).[1][2][3][4][5] This disruption leads to the downregulation of YAP/TEAD target genes, which are key drivers of cell proliferation and survival in various cancers. These application notes provide detailed protocols for utilizing this compound in a range of in vitro cell-based assays to probe the Hippo signaling pathway and assess the compound's anti-cancer activity.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[6] Its dysregulation is a common event in human cancers. The core of the pathway consists of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and its paralog TAZ.[6] When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[1]

This compound serves as a valuable chemical probe to investigate the consequences of YAP/TEAD inhibition. Its covalent nature provides a sustained and specific inhibition, making it a powerful tool for cell biology and drug discovery research. This document outlines its mechanism of action and provides detailed protocols for its application in cell viability assays, target engagement studies, and for measuring its impact on downstream gene expression.

Mechanism of Action of this compound

This compound is a covalent inhibitor that targets a conserved cysteine residue within the central palmitate-binding pocket of TEAD transcription factors.[2][3][4] This covalent modification sterically hinders the interaction between YAP and TEAD, preventing the formation of a functional transcriptional complex. This leads to the suppression of TEAD-dependent gene transcription and subsequent inhibition of cancer cell proliferation, particularly in Hippo-pathway deficient cancers.[3][4]

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound from various cell-based assays.

| Cell Line | Assay Type | Parameter | Value | Reference |

| PC-9 | Reporter Assay | IC50 | ~5 µM | [7] |

| HEK293T | Co-IP | Inhibition of YAP/TEAD interaction | 10 µM (24h) | [1][5][8] |

| PC-9 | Gene Expression (CTGF) | Reduction in expression | 10 µM (24h) | [1][5][8] |

| EGFR-mutant NSCLC cell lines | Cell Viability | Minimal impact | 0.1, 1, 10, 100 µM | [1][5][8] |

| Parameter | Value | Reference |

| TEAD2 Palmitoylation Inhibition (Gel-Based Assay) | IC50 > 50 µM | [7] |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the inhibitor stock solution is critical for obtaining reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Protocol:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.2983 mg of this compound (MW: 298.3 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[5]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Cell Viability Assay

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., NCI-H226, a mesothelioma cell line with a Hippo pathway mutation)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Plate reader capable of measuring luminescence

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical concentration range to test is 0.1 µM to 100 µM.[1][5] Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction

This protocol details the procedure to determine if this compound disrupts the interaction between endogenous YAP and TEAD proteins.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-YAP antibody for immunoprecipitation

-

Anti-pan-TEAD antibody for Western blotting

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Protocol:

-

Plate HEK293T cells and grow to 80-90% confluency.

-

Treat the cells with 10 µM this compound or vehicle (DMSO) for 24 hours.[1][5]

-

Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Incubate a portion of the supernatant with an anti-YAP antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 2 hours at 4°C.

-

Wash the beads three times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Resolve the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-pan-TEAD antibody to detect co-immunoprecipitated TEAD.

-

The input lysates should also be run on the gel to verify equal protein loading and expression of YAP and TEAD.

Western Blotting for Downstream Target Gene Expression

This protocol is for measuring the protein levels of a key YAP/TEAD target gene, CTGF, following treatment with this compound.

Materials:

-

PC-9 cells (or other responsive cell line)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Lysis buffer

-

Anti-CTGF antibody

-

Anti-β-actin or anti-GAPDH antibody (as a loading control)

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Protocol:

-

Plate PC-9 cells and allow them to adhere overnight.

-

Treat the cells with 10 µM this compound or vehicle (DMSO) for 24 hours.[1][5]

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary anti-CTGF antibody overnight at 4°C.

-